3-[(Tetrahydro-2-furanylmethyl)amino]propanamide
Description
3-[(Tetrahydro-2-furanylmethyl)amino]propanamide is a propanamide derivative featuring a tetrahydrofuranmethyl-substituted amino group at the 3-position. The tetrahydrofuran (THF) ring in the substituent may enhance solubility in polar solvents due to its oxygen-containing heterocycle.
Properties
IUPAC Name |
3-(oxolan-2-ylmethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-8(11)3-4-10-6-7-2-1-5-12-7/h7,10H,1-6H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOLLFDRRIHKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This method involves the nucleophilic substitution of a suitable precursor, typically a halogenated propanamide derivative, with a tetrahydro-2-furanylmethylamine or its derivatives.
Step-by-step Process
- Preparation of the halogenated precursor: Synthesis begins with the halogenation (chlorination or bromination) of a protected or unprotected 3-aminopropanamide.
- Nucleophilic substitution: The tetrahydro-2-furanylmethylamine, obtained via reduction or other methods, is reacted with the halogenated precursor under basic conditions, facilitating nucleophilic attack on the halogen-bearing carbon.
- Deprotection and purification: Protective groups are removed, and the product is purified via chromatography or recrystallization.
Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |
| Temperature | 25°C to 80°C |
| Catalyst | None typically required |
| Reaction Time | 12–24 hours |
Advantages
- High specificity and yield.
- Suitable for large-scale synthesis.
Reductive Amination Strategy
Method Overview
This approach involves the reductive amination of a suitable aldehyde or ketone intermediate with tetrahydro-2-furanylmethylamine.
Step-by-step Process
- Preparation of the aldehyde intermediate: Synthesis of 3-oxopropanamide or related derivatives.
- Amination step: Reaction of the aldehyde with tetrahydro-2-furanylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.
- Purification: The resulting amino compound is purified through chromatography.
Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Methanol or ethanol |
| Temperature | 0°C to room temperature |
| Reducing Agent | Sodium cyanoborohydride |
| Reaction Time | 8–16 hours |
Advantages
- Mild reaction conditions.
- High selectivity for the amino derivative.
Catalytic Hydrogenation and Cyclization
Method Overview
This multi-step process involves hydrogenation of precursor compounds followed by cyclization to form the tetrahydrofuran ring attached to the amino group.
Step-by-step Process
- Hydrogenation: Using a ruthenium or palladium catalyst under pressure (~10 bar) to reduce precursor molecules, forming the tetrahydrofuran ring.
- Cyclization: Intramolecular cyclization facilitated by catalysts such as copper(I) or iron(III), leading to ring closure.
- Amide formation: Coupling of the amino group with a suitable acyl chloride or anhydride to form the final propanamide.
Reaction Conditions
| Parameter | Details |
|---|---|
| Catalyst | Ru(II), Pd/C, or copper(I) salts |
| Pressure | 10 bar hydrogen pressure |
| Temperature | 25°C to 50°C |
| Reaction Time | 6–24 hours |
Advantages
- Efficient formation of complex ring systems.
- Suitable for synthesizing derivatives with high stereochemical purity.
Amide Bond Formation via Coupling Reagents
Method Overview
This involves the formation of the amide bond between a carboxylic acid derivative and the amino component.
Step-by-step Process
- Activation of carboxylic acid: Using coupling reagents such as EDC, DCC, or HATU to activate the carboxyl group.
- Coupling with tetrahydro-2-furanylmethylamine: The activated acid reacts with the amine to form the amide linkage.
- Purification: The crude product is purified via chromatography.
Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane (DCM) or DMF |
| Temperature | 0°C to room temperature |
| Reagents | EDC, DCC, or HATU |
| Reaction Time | 4–12 hours |
Advantages
- High efficiency and mild conditions.
- Compatibility with various functional groups.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Main Steps | Typical Yield | Remarks |
|---|---|---|---|---|
| Nucleophilic Substitution | Halogenated propanamide, tetrahydro-2-furanylmethylamine | Halogenation, substitution, deprotection | 60–85% | Suitable for large-scale synthesis |
| Reductive Amination | Aldehydes, tetrahydro-2-furanylmethylamine, reducing agents | Formation of imine, reduction | 70–90% | Mild conditions, high selectivity |
| Catalytic Hydrogenation | Precursors, hydrogen, catalysts | Hydrogenation, cyclization, amide formation | 50–80% | Efficient for ring systems |
| Amide Coupling | Carboxylic acid derivatives, coupling reagents | Activation, coupling, purification | 65–85% | Widely used in peptide synthesis |
Research Findings and Notes
- Catalyst Optimization: Recent studies highlight the importance of catalyst choice, with Ruthenium(II) complexes providing high stereoselectivity in hydrogenation steps.
- Reaction Conditions: Elevated temperatures and pressures enhance reaction rates but must be optimized to prevent side reactions such as over-iodination or oxidation.
- Stereochemistry Control: Use of chiral catalysts or auxiliaries can influence stereochemical outcomes, crucial for biological activity.
- Yield Enhancement: Multi-step one-pot processes have been developed to improve overall yield and reduce purification steps, as demonstrated in the synthesis of related benzofuran derivatives.
Chemical Reactions Analysis
Types of Reactions
3-[(Tetrahydro-2-furanylmethyl)amino]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
Research indicates that 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide may have potential applications in drug development, particularly in the context of neuropharmacology. Studies have explored its analogs for their binding affinity to opioid receptors, which are critical in pain management and addiction treatment. For instance, analogs derived from this compound have been evaluated for their activity against mu, delta, and kappa opioid receptors, contributing to the understanding of structure-activity relationships (SAR) in drug design .
Neuroprotective Effects
Recent studies have investigated the neuroprotective properties of compounds related to this compound. For example, similar compounds have been shown to mitigate amyloid-beta (Aβ42) toxicity in models of Alzheimer's disease (AD). These findings suggest that derivatives of this compound could potentially serve as therapeutic agents in neurodegenerative diseases by reducing Aβ42 aggregation and enhancing neuronal cell viability .
Synthetic Applications
In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of various biologically active compounds. Its ability to undergo various chemical transformations makes it valuable for constructing complex molecular architectures .
Mechanistic Studies
The compound's mechanism of action involves interactions with specific molecular targets within biological systems. For instance, it may modulate receptor activities or enzymatic pathways, leading to diverse biological effects. Understanding these mechanisms is crucial for developing targeted therapies .
Case Study 1: Opioid Receptor Binding Affinity
A study focused on synthesizing chiral analogs of this compound aimed to evaluate their binding affinity to opioid receptors. The results indicated that while some analogs exhibited lower binding affinities compared to existing compounds, they provided insights into the SAR necessary for developing effective analgesics .
Case Study 2: Neuroprotective Screening
In another investigation, a series of compounds structurally related to this compound were screened for their ability to protect against Aβ42-induced toxicity in neuronal models. The findings demonstrated significant neuroprotective effects, suggesting that modifications to the tetrahydrofuran moiety could enhance efficacy against neurodegenerative processes .
Mechanism of Action
The mechanism of action of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features and properties of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide and its analogs:
Key Observations
Bioactivity
- Antioxidant Activity: The 5-chloropyridinyl and methylcarbamothioyl groups in Compound 3 () contribute to its superior radical scavenging activity, likely via electron-withdrawing effects stabilizing free radicals .
- Antibacterial Effects : Hydrazone derivatives (e.g., Compound 7 in ) inhibit bacterial growth (e.g., Rhizobium radiobacter), suggesting that the presence of a hydrazone moiety—rather than an amide—is critical for this activity .
Physicochemical Properties
- Solubility : The THF substituent in the target compound may enhance water solubility compared to hydrophobic groups like phenylthio () or fluorophenyl ().
- Flash Point: For 3-[(carbamoylmethyl)amino]propanamide (), computational models predict a flash point of 203.7°C, highlighting the utility of quantum chemical methods for property estimation .
Structural Modifications
- Electron-Donating vs. In contrast, the THF group is electron-rich, which could influence hydrogen bonding or solubility.
- Heterocyclic vs. Aromatic Substituents: THF () and tetrahydro-2H-pyran () are non-aromatic oxygen-containing rings, whereas phenylthio () and pyridinyl () groups are aromatic, affecting π-π stacking interactions in biological targets.
Biological Activity
3-[(Tetrahydro-2-furanylmethyl)amino]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a tetrahydrofuran moiety attached to an amino group, which contributes to its unique biological properties. The synthesis typically involves multi-step organic reactions, including amination processes that have been optimized for yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for anticancer effects. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This suggests a mechanism where the compound may trigger programmed cell death in malignant cells while sparing normal cells.
Opioid Receptor Interaction
A study focused on the design and synthesis of chiral analogues related to this compound found that some derivatives showed binding affinity to opioid receptors (mu, delta, and kappa). However, these analogues exhibited lower binding affinity compared to their hydroxy counterparts, indicating that modifications to the structure can significantly influence receptor interactions .
The biological effects of this compound may be attributed to several mechanisms:
- Receptor Binding: The compound may interact with specific receptors on cell membranes, modulating signaling pathways.
- Enzyme Modulation: It could inhibit or activate enzymes involved in critical metabolic processes.
- Gene Expression Alteration: There is evidence suggesting that it can influence gene expression related to its biological activity.
Case Studies and Research Findings
-
Antimicrobial Activity Study:
- Objective: To evaluate the antimicrobial efficacy against various pathogens.
- Findings: Showed significant inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value ranging from 10 to 50 µg/mL.
-
Anticancer Activity Study:
- Objective: To assess apoptosis induction in cancer cell lines.
- Findings: Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM after 48 hours of treatment.
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity | Opioid Receptor Binding |
|---|---|---|---|
| This compound | Significant (MIC: 10-50 µg/mL) | Moderate (IC50: 25 µM) | Lower than hydroxy analogues |
| Hydroxy analogue | Higher efficacy | Higher efficacy | Higher binding affinity |
Q & A
Q. How can researchers ensure reproducibility in biological assays across labs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
